molecular formula C9H9F3N2O2 B13958367 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine

1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine

Cat. No.: B13958367
M. Wt: 234.17 g/mol
InChI Key: CHTJXAOAVZOMKN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine is an organic compound with the molecular formula C9H9F3N2O2. It is typically a solid compound, appearing as white to pale yellow crystals . This compound is notable for its trifluoromethyl group and nitrobenzyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine involves several steps. One common method includes the reaction of 1,1,1-trifluoroacetone with N-methylamine and 4-nitrobenzyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrobenzyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine can be compared with similar compounds such as:

This compound stands out due to its unique combination of trifluoromethyl and nitrobenzyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-[(4-nitrophenyl)methyl]methanamine

InChI

InChI=1S/C9H9F3N2O2/c1-13(9(10,11)12)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3

InChI Key

CHTJXAOAVZOMKN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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